2-Ethylphenazine
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Overview
Description
2-Ethylphenazine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenazine typically involves the condensation of 1,2-diaminobenzene with ethyl-substituted carbon units. Common methods include:
Wohl–Aue Method: This involves the reaction of 1,2-diaminobenzene with ethyl-substituted aldehydes or ketones under acidic conditions.
Beirut Method: This method uses oxidative cyclization of diphenylamines with ethyl groups in the presence of oxidizing agents.
Pd-Catalyzed N-Arylation: This involves the palladium-catalyzed coupling of 1,2-diaminobenzene with ethyl-substituted aryl halides.
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it into dihydrophenazine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Halogenated or nitrated phenazine derivatives.
Scientific Research Applications
2-Ethylphenazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential antitumor and neuroprotective effects.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
Comparison with Similar Compounds
Phenazine: The parent compound, known for its broad-spectrum biological activities.
2-Methylphenazine: Similar structure with a methyl group instead of an ethyl group, exhibiting slightly different chemical properties.
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Uniqueness: 2-Ethylphenazine stands out due to its enhanced stability and specific biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
6479-95-4 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-ethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-2-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3 |
InChI Key |
YVMISCKYWSCUST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
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